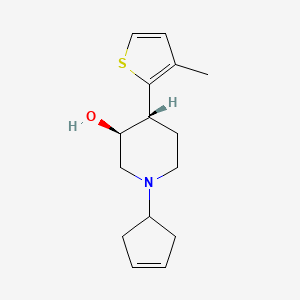![molecular formula C19H21ClN2O3S B3937825 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide](/img/structure/B3937825.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide reduces inflammation and pain.
Biochemical and physiological effects:
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. Additionally, it has been shown to have anesthetic and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide in lab experiments is its unique mechanism of action. It has been found to be a selective COX-2 inhibitor, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, it has been shown to have anti-tumor properties, making it a promising candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide. One potential direction is to explore its potential as a therapeutic agent for various inflammatory diseases such as arthritis. Another direction is to investigate its potential as an analgesic and anesthetic agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in treating cancer. Finally, research on the potential toxicity of this compound is needed to ensure its safety for use in humans.
Conclusion:
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide is a promising compound that has been the subject of scientific research due to its potential as a therapeutic agent. Its unique mechanism of action and anti-inflammatory and anti-tumor properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in humans.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)prolinamide has been studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and inflammatory diseases such as arthritis. It has also been studied for its potential as an analgesic and anesthetic agent.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-5-6-14(2)17(12-13)21-19(23)18-4-3-11-22(18)26(24,25)16-9-7-15(20)8-10-16/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKHMZORYSRKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol hydrochloride](/img/structure/B3937744.png)

![5-(2-methoxy-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3937762.png)

![[5-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)-2-furyl]methanol](/img/structure/B3937769.png)

![4-[(3-bromo-4-hydroxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937780.png)
![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937785.png)
![2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937802.png)

methanone](/img/structure/B3937816.png)
![1-ethoxy-2-[3-(2-ethylphenoxy)propoxy]benzene](/img/structure/B3937844.png)
![N'-[2-(4-methoxyphenyl)acetyl]butanohydrazide](/img/structure/B3937850.png)
![3,4,5-triethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3937855.png)